molecular formula C11H6FN3 B8631073 2-Fluoro-3-(pyrimidin-5-yl)benzonitrile

2-Fluoro-3-(pyrimidin-5-yl)benzonitrile

Cat. No.: B8631073
M. Wt: 199.18 g/mol
InChI Key: ILJKTYOSGRYYPB-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyrimidin-5-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a pyrimidine ring at the 3-position and fluorine at the 2-position. This scaffold is prevalent in medicinal chemistry and materials science due to its versatility in forming hydrogen bonds, modulating electronic properties, and enhancing target selectivity.

Properties

Molecular Formula

C11H6FN3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-3-pyrimidin-5-ylbenzonitrile

InChI

InChI=1S/C11H6FN3/c12-11-8(4-13)2-1-3-10(11)9-5-14-7-15-6-9/h1-3,5-7H

InChI Key

ILJKTYOSGRYYPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CN=CN=C2)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Analogs:

PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile)

  • Structure : Incorporates a morpholine-substituted pyrrolopyrimidine fused ring.
  • Synthesis : Utilizes Suzuki cross-coupling and bromination steps .
  • Application : Potent LRRK2 kinase inhibitor with high brain penetration, underscoring the role of fluorine in pharmacokinetics .

4-(2-(Pyrimidin-5-ylamino)pyrimidin-5-ylamino)benzonitrile (Compound 126) Structure: Dual pyrimidinylamino groups attached to benzonitrile. Synthesis: Achieved via nucleophilic substitution reactions. Properties: Higher melting point (230°C) vs. analogs due to hydrogen bonding .

18F-PEB (3-fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile)

  • Structure : Ethynyl linker connecting pyridine and benzonitrile.
  • Application : Radioligand for mGluR5 imaging; fluorine position critical for binding affinity .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) IR/NMR Features
2-Fluoro-3-(pyrimidin-5-yl)benzonitrile F (C2), pyrimidin-5-yl (C3) Not reported Likely CN stretch ~2229 cm⁻¹
PF-06447475 Morpholine, pyrrolopyrimidine Not reported Distinctive NH and CO stretches
Compound 126 Pyrimidin-5-ylamino 230 Aromatic H shifts: δ 7.4–8.6 ppm
65g (2-Fluoro-3-[2-(morpholin-4-yl)pyrimidin-5-yl]benzaldehyde) Morpholine, benzaldehyde Not reported Aldehyde proton: δ 10.30 ppm

Key Observations :

  • Fluorine and pyrimidine groups enhance thermal stability (e.g., Compound 126’s high melting point) .
  • IR spectra of benzonitrile derivatives show characteristic nitrile stretches (~2229 cm⁻¹) .
Kinase Inhibitors:
  • PF-06447475 : IC₅₀ < 1 nM for LRRK2; fluorination improves blood-brain barrier penetration .
  • Compound 127 (4-((2-(methylamino)pyrimidin-5-yl)amino)benzonitrile): Moderate FAK inhibition (44% purity) .
Radioligands:
  • 18F-PEB vs. 18F-MTEB : Pyridine vs. thiazole substituents alter mGluR5 binding kinetics .
Materials Science:
  • Push-Pull Benzonitriles (D1–D3) : Pyrimidine-thiophene linkers enhance photovoltaic efficiency in solar cells .

Substituent Effects on Performance

  • Fluorine Position : 2-Fluoro substitution (vs. 3-fluoro in 65g ) may reduce steric hindrance in enzyme binding.
  • Electron-Withdrawing Groups : Nitrile and pyrimidine enhance electron-deficient character, critical for charge transfer in solar cells .
  • Heterocyclic Modifications: Morpholine (PF-06447475) vs. methylamino (Compound 127) alters solubility and target engagement .

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